
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that has been widely used in scientific research for its antimicrobial properties. It was first synthesized in 1935 by Ernst Chain and Howard Florey, who later went on to win the Nobel Prize in Physiology or Medicine for their work on penicillin. Sulfanilamide has been used to treat a variety of bacterial infections and has played a significant role in the development of modern antibiotics.
Mécanisme D'action
Sulfanilamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, Sulfanilamide prevents the bacteria from multiplying. Sulfanilamide is a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By binding to this enzyme, Sulfanilamide prevents the formation of folic acid, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. Sulfanilamide has also been shown to be effective against some protozoan parasites, such as Plasmodium falciparum, the parasite responsible for malaria.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfanilamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. Sulfanilamide is also stable and can be stored for extended periods, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of Sulfanilamide in laboratory experiments. It has a narrow spectrum of activity and is only effective against certain types of bacteria. Sulfanilamide can also have toxic effects on human cells, and it is essential to use appropriate precautions when handling this compound.
Orientations Futures
There are several potential future directions for research on Sulfanilamide. One area of research could be the development of new antibiotics based on the structure of Sulfanilamide. Researchers could also investigate the mechanism of action of Sulfanilamide in more detail, with the goal of identifying new targets for antibiotic development. Finally, researchers could explore the potential use of Sulfanilamide in combination with other antibiotics, with the goal of developing more effective treatment regimens for bacterial infections.
Conclusion
In conclusion, Sulfanilamide is a sulfonamide antibiotic that has been widely used in scientific research for its antimicrobial properties. It has played a significant role in the development of modern antibiotics and has been used to treat a variety of bacterial infections. Sulfanilamide works by inhibiting the synthesis of folic acid in bacteria, ultimately leading to the death of the bacteria. While Sulfanilamide has several advantages for use in laboratory experiments, there are also some limitations to its use. However, there are several potential future directions for research on Sulfanilamide, including the development of new antibiotics and the investigation of its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of Sulfanilamide involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced using a reducing agent such as iron or zinc, to yield the final product, Sulfanilamide. The synthesis of Sulfanilamide is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Sulfanilamide has been widely used in scientific research for its antimicrobial properties. It has been used to treat a variety of bacterial infections, including streptococcal infections, urinary tract infections, and pneumonia. Sulfanilamide has also been used to study the mechanism of action of antibiotics and to develop new antibiotics.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,14H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCLTDDFJOOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)
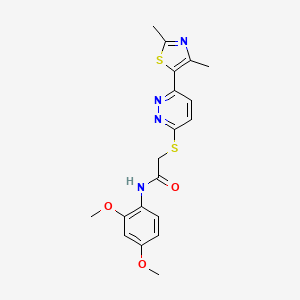


![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)
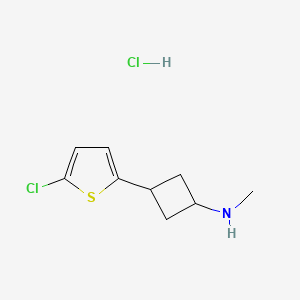
![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
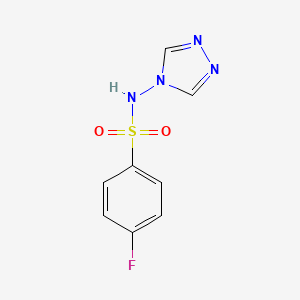
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
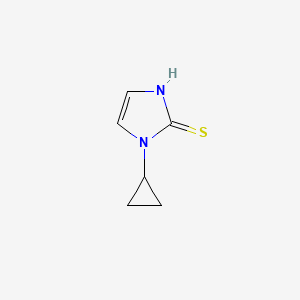
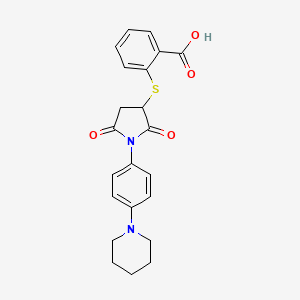
![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)